molecular formula C9H18O5 B6219625 2-(2-ethoxyethoxy)ethyl ethyl carbonate CAS No. 1450983-37-5

2-(2-ethoxyethoxy)ethyl ethyl carbonate

Cat. No.: B6219625
CAS No.: 1450983-37-5
M. Wt: 206.24 g/mol
InChI Key: DIKVTMVGJKLRNS-UHFFFAOYSA-N
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Description

2-(2-ethoxyethoxy)ethyl ethyl carbonate is an organic compound with the molecular formula C9H18O5. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its unique chemical properties and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyethoxy)ethyl ethyl carbonate typically involves the reaction of ethylene carbonate with 2-(2-ethoxyethoxy)ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and efficient production of large quantities of the compound. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyethoxy)ethyl ethyl carbonate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce ethylene glycol and ethyl carbonate.

    Transesterification: It can react with alcohols to form different carbonate esters.

    Oxidation: Under specific conditions, it can be oxidized to form carbon dioxide and other by-products.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.

    Oxidation: Often involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Ethylene glycol and ethyl carbonate.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Oxidation: Carbon dioxide and other oxidation by-products.

Scientific Research Applications

2-(2-ethoxyethoxy)ethyl ethyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyethoxy)ethyl ethyl carbonate involves its interaction with various molecular targets. In biochemical applications, it can act as a solvent or reactant, facilitating the dissolution or modification of other compounds. Its ability to undergo hydrolysis and transesterification reactions makes it a valuable intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethoxyethoxy)ethyl acetate
  • Diethylene glycol monoethyl ether acetate
  • Ethyl carbitol acetate

Comparison

2-(2-ethoxyethoxy)ethyl ethyl carbonate is unique due to its carbonate ester functional group, which imparts different chemical reactivity compared to similar compounds like 2-(2-ethoxyethoxy)ethyl acetate. The presence of the carbonate group allows for specific reactions such as hydrolysis and transesterification, which are not as prominent in its acetate counterparts. This makes it particularly useful in applications requiring these specific reactions.

Properties

CAS No.

1450983-37-5

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-ethoxyethoxy)ethyl ethyl carbonate

InChI

InChI=1S/C9H18O5/c1-3-11-5-6-12-7-8-14-9(10)13-4-2/h3-8H2,1-2H3

InChI Key

DIKVTMVGJKLRNS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)OCC

Purity

95

Origin of Product

United States

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